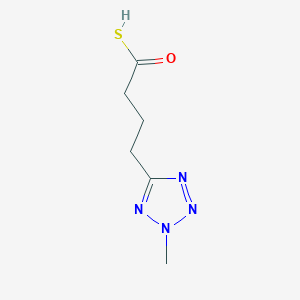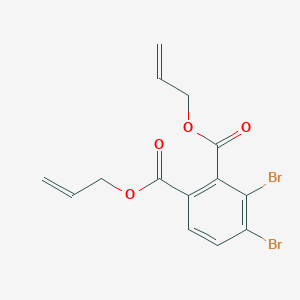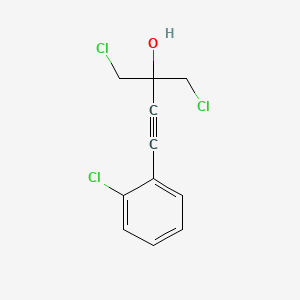
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol is an organic compound that belongs to the class of chlorinated hydrocarbons These compounds are characterized by the presence of chlorine atoms attached to carbon atoms in their molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of a chlorophenylacetylene with a chloromethylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of chlorinated reagents and the potential formation of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms can enhance its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol: Lacks the additional chlorine atom on the phenyl ring.
2-Chloro-3-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol: Different positioning of the chlorine atoms.
Uniqueness
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The combination of chloromethyl and chlorophenyl groups on a butyn-2-ol backbone provides a distinct chemical profile.
Properties
CAS No. |
90160-65-9 |
|---|---|
Molecular Formula |
C11H9Cl3O |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H9Cl3O/c12-7-11(15,8-13)6-5-9-3-1-2-4-10(9)14/h1-4,15H,7-8H2 |
InChI Key |
XERWIWAARSSIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC(CCl)(CCl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

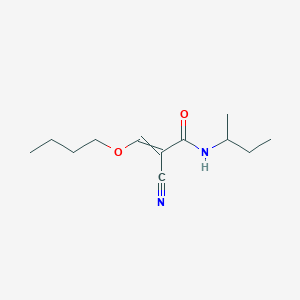
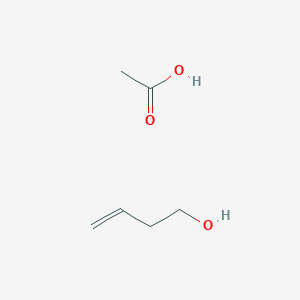
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)

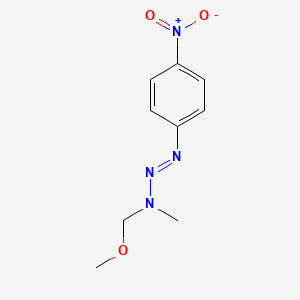
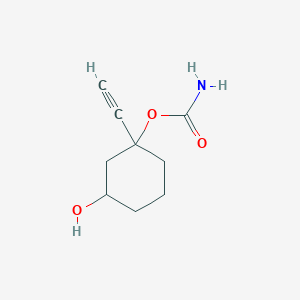
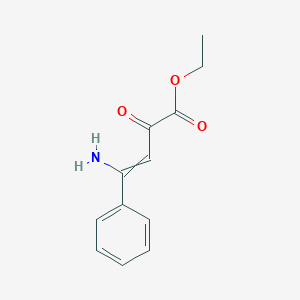
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
